molecular formula C20H26O6 B192356 Secoisolariciresinol CAS No. 29388-59-8

Secoisolariciresinol

Cat. No. B192356
CAS RN: 29388-59-8
M. Wt: 362.4 g/mol
InChI Key: PUETUDUXMCLALY-HOTGVXAUSA-N
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Description

Secoisolariciresinol is an organic compound classified as a lignan, a type of phenylpropanoid . It is present in some cereals, such as rye, and has attracted much attention for its beneficial nutritional effects .


Synthesis Analysis

The synthesis of secoisolariciresinol involves the dehydrogenation of secoisolariciresinol to form matairesinol, a mid-pathway intermediate product in podophyllotoxin biosynthesis . The first stereoselective synthesis of meso-secoisolariciresinol has been reported, and a comparison of the cytotoxic and immunosuppressive activity between meso-secoisolariciresinol and optically active secoisolariciresinols was performed .


Molecular Structure Analysis

Secoisolariciresinol has a molecular formula of C20H26O6 . In the crystal, the molecule assumes a clustered conformation, characterized by the facing of the two phenyl rings .


Chemical Reactions Analysis

The analytical method for secoisolariciresinol diglucoside (SDG) in flaxseeds involves extraction of defatted flaxseed flour with dioxane/ethanol, aqueous base-hydrolysis, solid-phase purification of an SDG-containing fraction, and quantitative analysis by high-performance liquid chromatography (HPLC) .


Physical And Chemical Properties Analysis

Secoisolariciresinol has an average mass of 362.417 Da and a monoisotopic mass of 362.172943 Da .

Scientific Research Applications

Secoisolariciresinol is a lignan, a type of phenylpropanoid, that is present in some cereals such as rye . It has attracted much attention for its beneficial nutritional effects . Here are some more applications of Secoisolariciresinol:

  • High-Yield Production from Flaxseed Hull

    • Field : Food Production, Processing and Nutrition
    • Summary : A study used alcoholic ammonium hydroxide to directly hydrolyze and extract secoisolariciresinol diglucoside (SDG) from flaxseed hull in a one pot reaction .
    • Methods : The optimal extraction conditions were determined as follows: material-liquid ratio 1:20, percentage of reagent ammonium hydroxide (25–28% of NH3 in water) in ethanol 33.7% (pH=12.9), extraction time 4.9h, and extraction temperature 75.3°C .
    • Results : Under these conditions, the yield of SDG, as measured by ultra-high-performance liquid chromatography-mass spectrometry, was 23.3mg/g, consistent with the predicted content of SDG in flaxseed hull (23.0mg/g) .
  • Biotransformation by Gut Microbiota

    • Field : Microbiology
    • Summary : The gut microbiota plays an important role in the biotransformation of dietary lignans into enterolignans, which might exhibit more potent bioactivities than the precursor lignans .
    • Methods : This involves the consumption of foods containing secoisolariciresinol, followed by the action of gut microbiota .
    • Results : The transformed enterolignans might exhibit more potent bioactivities than the precursor lignans .
  • Water Extract of Silver Fir Wood

    • Field : Wood Chemistry and Technology
    • Summary : The water extract of silver fir wood contains more than 5% of secoisolariciresinol .
    • Methods : This involves the extraction of secoisolariciresinol from silver fir wood using water .
    • Results : The water extract of silver fir wood was found to contain more than 5% of secoisolariciresinol .
  • Nettle Brew

    • Field : Phytotherapy Research
    • Summary : Secoisolariciresinol is present in nettle brew .
    • Methods : This involves the brewing of nettles to extract secoisolariciresinol .
    • Results : Nettle brew was found to contain secoisolariciresinol .

Future Directions

The microbial transformation products of secoisolariciresinol have shown potential osteogenic effects similar to those of secoisolariciresinol or better . Understanding the biosynthetic pathway of secoisolariciresinol and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content .

properties

IUPAC Name

(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUETUDUXMCLALY-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183615
Record name Secoisolariciresinol
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Secoisolariciresinol

CAS RN

29388-59-8
Record name (-)-Secoisolariciresinol
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Record name Secoisolariciresinol
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Record name Secoisolariciresinol
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Record name Secoisolariciresinol
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Record name [R-(R*,R*)]-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol
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Record name SECOISOLARICIRESINOL
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Record name Secoisolariciresinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,000
Citations
P Johnsson, A Kamal-Eldin… - Journal of agricultural …, 2000 - ACS Publications
A method was developed for the analysis of secoisolariciresinol diglucoside (SDG) in flaxseeds. The analytical method involves extraction of defatted flaxseed flour with dioxane/ethanol…
Number of citations: 301 pubs.acs.org
JL Adolphe, SJ Whiting, BHJ Juurlink… - British Journal of …, 2010 - cambridge.org
Flaxseed is the richest source of the lignan secoisolariciresinol diglucoside (SDG). After ingestion, SDG is converted to secoisolariciresinol, which is further metabolised to the …
Number of citations: 375 www.cambridge.org
K Prasad - International journal of angiology, 2000 - thieme-connect.com
Secoisolariciresinol diglucoside (SDG), an anti-oxidant isolated from flaxseed, is metabolized to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL) in the body. The …
Number of citations: 358 www.thieme-connect.com
M Imran, N Ahmad, FM Anjum, MK Khan… - Nutrition …, 2015 - nutritionj.biomedcentral.com
Lignans are a group of phytonutrients which are widely distributed in the plant kingdom. Flaxseed is the richest source of providing lignan precursor such as secoisolariciresinol …
Number of citations: 142 nutritionj.biomedcentral.com
P Kezimana, AA Dmitriev, AV Kudryavtseva… - Frontiers in …, 2018 - frontiersin.org
Secoisolariciresinol diglucoside (SDG), found mainly in flaxseed, is one of the essential lignans. SDG, as well as the beneficial fatty acid composition and high fiber content, has made …
Number of citations: 79 www.frontiersin.org
K Prasad, S Mantha, A Muir, N Westcott - Molecular and cellular …, 2000 - Springer
Objectives: Reactive oxygen species (ROS) have been implicated in the development of streptozotocin (STZ)-induced diabetes mellitus. Secoisolariciresinol diglucoside (SDG) isolated …
Number of citations: 172 link.springer.com
C Hu, YV Yuan, DD Kitts - Food and chemical toxicology, 2007 - Elsevier
The flaxseed lignan secoisolariciresinol diglucoside (SDG) and mammalian lignans enterodiol (ED) and enterolactone (EL) were previously shown to be effective antioxidants against …
Number of citations: 320 www.sciencedirect.com
A Kuijsten, ICW Arts, TB Vree… - The Journal of …, 2005 - academic.oup.com
High concentrations of enterolignans in plasma are associated with a lower risk of acute coronary events. However, little is known about the absorption and excretion of enterolignans. …
Number of citations: 181 academic.oup.com
ZQ Xia, MA Costa, HC Pélissier, LB Davin… - Journal of Biological …, 2001 - ASBMB
… secoisolariciresinol dehydrogenase, which catalyzes the enantiospecific conversion of (−)-secoisolariciresinol into (−)-… A homologous secoisolariciresinol dehydrogenase gene was also …
Number of citations: 166 www.jbc.org
K Prasad - Molecular and cellular biochemistry, 1997 - Springer
Recently there has been a moderate resurgence in the use of flax-seed in a variety of ways including bread. The scientific basis of its use is very limited. There is some claim for …
Number of citations: 302 link.springer.com

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